LogP and Topological Polar Surface Area Comparison vs. 3-Bromopyridine and 2-Methoxy-3-bromopyridine
2-Benzyloxy-3-bromopyridine exhibits a calculated XLogP3 value of 3.3 and a topological polar surface area (TPSA) of 22.1 Ų [1]. These values are significantly higher than those of 3-bromopyridine (XLogP3 = 1.6, TPSA = 12.9 Ų) and 2-methoxy-3-bromopyridine (XLogP3 = 1.7, TPSA = 22.1 Ų) [2][3]. The increased lipophilicity of the benzyloxy derivative enhances its ability to cross biological membranes in cell-based assays, while the modest TPSA remains within a range favorable for oral bioavailability [4].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 22.1 Ų |
| Comparator Or Baseline | 3-Bromopyridine: XLogP3 = 1.6, TPSA = 12.9 Ų; 2-Methoxy-3-bromopyridine: XLogP3 = 1.7, TPSA = 22.1 Ų |
| Quantified Difference | ΔXLogP3 = +1.7 (vs. 3-bromopyridine), +1.6 (vs. methoxy); ΔTPSA = +9.2 Ų (vs. 3-bromopyridine), 0 Ų (vs. methoxy) |
| Conditions | Computed properties via PubChem using XLogP3 algorithm and Cactvs TPSA calculation |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays, while TPSA remains below the 140 Ų threshold associated with oral bioavailability, making this compound a suitable intermediate for drug discovery programs targeting intracellular or CNS targets.
- [1] PubChem. (2026). 2-Benzyloxy-3-bromopyridine (Compound Summary). CID 14712456. View Source
- [2] PubChem. (2026). 3-Bromopyridine (Compound Summary). CID 115155. View Source
- [3] ChemSrc. (2024). 3-Bromo-2-methoxypyridine. CAS 13472-59-8. View Source
- [4] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
